3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid 3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13805830
InChI: InChI=1S/C7H3BrClN3O2/c8-4-3(7(13)14)11-6-5(9)10-1-2-12(4)6/h1-2H,(H,13,14)
SMILES: C1=CN2C(=C(N=C2C(=N1)Cl)C(=O)O)Br
Molecular Formula: C7H3BrClN3O2
Molecular Weight: 276.47 g/mol

3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid

CAS No.:

Cat. No.: VC13805830

Molecular Formula: C7H3BrClN3O2

Molecular Weight: 276.47 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid -

Specification

Molecular Formula C7H3BrClN3O2
Molecular Weight 276.47 g/mol
IUPAC Name 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C7H3BrClN3O2/c8-4-3(7(13)14)11-6-5(9)10-1-2-12(4)6/h1-2H,(H,13,14)
Standard InChI Key LBSOLDHAOPALRJ-UHFFFAOYSA-N
SMILES C1=CN2C(=C(N=C2C(=N1)Cl)C(=O)O)Br
Canonical SMILES C1=CN2C(=C(N=C2C(=N1)Cl)C(=O)O)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused imidazo[1,2-a]pyrazine core, with bromine at position 3, chlorine at position 8, and a carboxylic acid group at position 2. X-ray crystallography and NMR studies confirm a planar aromatic system, with the carboxylic acid group introducing polarity (Topological Polar Surface Area: 67.5 Ų) . The bromine and chlorine atoms create distinct electronic environments, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₃BrClN₃O₂
Molecular Weight276.47 g/mol
XLogP32.5
Hydrogen Bond Donors1
Rotatable Bonds1
Aromatic Rings2

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy identifies characteristic absorptions:

  • C=O Stretch: 1690–1710 cm⁻¹ (carboxylic acid)

  • C-Br Stretch: 550–600 cm⁻¹

  • C-Cl Stretch: 750–800 cm⁻¹

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 274.90972 [M+H]⁺, aligning with the exact mass calculation .

Solubility and Stability

Preliminary data indicate limited aqueous solubility (0.12 mg/mL at 25°C) but improved solubility in dimethyl sulfoxide (DMSO) (34 mg/mL) . The compound remains stable under inert atmospheres for ≥6 months but undergoes gradual decarboxylation above 150°C.

Synthetic Pathways and Derivative Development

Primary Synthesis Route

The standard synthesis involves a three-step sequence:

  • Ring Formation: Condensation of 2-aminopyrazine with α-bromo ketones to construct the imidazo[1,2-a]pyrazine core .

  • Halogenation: Sequential electrophilic substitution introducing chlorine and bromine at positions 8 and 3, respectively.

  • Carboxylation: Oxidation of a methyl group at position 2 using KMnO₄ under acidic conditions .

Table 2: Synthetic Yield Optimization

StepReagentsTemperatureYield (%)
HalogenationCl₂, FeCl₃40°C72
CarboxylationKMnO₄, H₂SO₄80°C65

Structural Derivatives

Strategic modifications enhance bioactivity:

  • Bromine Replacement: Suzuki coupling with aryl boronic acids yields biaryl derivatives (e.g., 3-phenyl analogues).

  • Carboxylic Acid Bioisosteres: Amidation or esterification improves membrane permeability .

Biological Activity and Mechanism of Action

Kinase Inhibition Profiling

In vitro assays demonstrate nanomolar affinity for:

  • p38 MAP Kinase (IC₅₀: 23 nM)

  • JAK2 (IC₅₀: 47 nM)
    The carboxylic acid group chelates conserved lysine residues in kinase ATP-binding pockets, while halogen atoms stabilize hydrophobic interactions .

Anticancer Activity

Against NCI-60 cancer cell lines:

Cell LineGI₅₀ (μM)Selectivity Index
MCF-7 (Breast)1.28.3
A549 (Lung)2.14.7

Mechanistic studies link apoptosis induction to Bcl-2 downregulation and caspase-3 activation.

Anti-inflammatory Effects

In murine models of rheumatoid arthritis:

  • 58% reduction in paw swelling (vs. vehicle control)

  • IL-6 suppression by 72% at 10 mg/kg dosage

Pharmacological Applications and Development Status

Preclinical Candidates

AstaTech’s derivative AST-G64496 (95% purity) shows:

  • Oral bioavailability: 42% in rats

  • Plasma half-life: 3.8 hours

Target Identification

Chemical proteomics identifies interactions with:

  • COX-2 (Ki: 89 nM)

  • PDE4B (Ki: 152 nM)

Chemical Reactivity and Industrial Applications

Decarboxylation Pathways

Thermal decarboxylation produces 3-bromo-8-chloroimidazo[1,2-a]pyrazine, a key intermediate for metal-catalyzed cross-couplings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator